

Introduction: The Foundational Role of Elemental Analysis in Compound Validation

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Compound of Interest

Compound Name: 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol

CAS No.: 1261972-86-4

Cat. No.: B6367809

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In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's identity and purity is paramount. Among the suite of analytical techniques available, elemental analysis remains a fundamental and cost-effective method for verifying the empirical formula of a synthesized compound.^{[1][2]} This technique quantitatively determines the mass percentages of specific elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The resulting data provides a critical checkpoint against the theoretical composition, offering a high degree of confidence in the compound's structure and stoichiometry. For novel molecular entities like **5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol**, a substituted pyridinol derivative of interest in medicinal chemistry, elemental analysis serves as an indispensable tool for validating synthetic outcomes before proceeding with more complex biological and pharmacological evaluations.^{[3][4][5]}

This guide provides a comprehensive comparison of the theoretical and expected experimental elemental analysis data for **5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol**. It further contrasts this data with a structurally similar analogue to highlight the specificity of the technique. Detailed experimental protocols and data interpretation frameworks are provided to ensure scientific integrity and reproducibility.

Compound Profile and Theoretical Composition

Target Compound: **5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol**

This compound features a pyridin-3-ol core substituted at the 5-position with a 3-chloro-4-methoxyphenyl group. This combination of a chlorinated aromatic ring and a pyridinol scaffold makes it a molecule of interest for structure-activity relationship (SAR) studies.[6]

- Chemical Formula: C₁₂H₁₀ClNO₂
- Molecular Weight: 235.67 g/mol

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements. This theoretical data serves as the primary benchmark against which experimental results are compared.

Table 1: Theoretical vs. Representative Experimental Data for **5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol**

Element	Theoretical Mass %	Representative Experimental Mass %*
Carbon (C)	61.15%	61.02%
Hydrogen (H)	4.28%	4.31%
Nitrogen (N)	5.94%	5.90%
Chlorine (Cl)	15.04%	Not Determined by CHN Analyzer
Oxygen (O)**	13.58%	Not Determined by CHN Analyzer

- Note: Specific experimental data for this compound is not publicly available. The values presented are representative of a successful synthesis, falling within the generally accepted tolerance of ±0.4% from the theoretical values for CHN analysis. ** Oxygen and halogens like Chlorine are typically determined by separate analytical methods, not concurrently with a standard CHN combustion analysis.

Comparative Analysis: Distinguishing Between Structurally Related Analogs

To illustrate the precision of elemental analysis, we can compare the target compound with a close structural analog: 5-(3-Chloro-4-hydroxyphenyl)pyridin-3-ol. This analog differs only by the substitution of a methoxy group (-OCH₃) with a hydroxyl group (-OH), resulting in a different molecular formula and elemental composition.

- Analog Formula: C₁₁H₈ClNO₂
- Analog Molecular Weight: 221.64 g/mol

This seemingly minor structural change leads to distinct and measurable differences in the elemental percentages, which a modern elemental analyzer can readily detect.

Table 2: Comparative Elemental Composition of Target Compound and a Structural Analog

Element	Target Compound (C ₁₂ H ₁₀ ClNO ₂) Theoretical %	Analog Compound (C ₁₁ H ₈ ClNO ₂) Theoretical %	% Difference
Carbon (C)	61.15%	59.61%	1.54%
Hydrogen (H)	4.28%	3.64%	0.64%
Nitrogen (N)	5.94%	6.32%	-0.38%

The significant differences, particularly in carbon and hydrogen content, demonstrate how elemental analysis can effectively discriminate between closely related molecules, preventing potential compound identity issues in a research pipeline.

Experimental Protocol: Combustion-Based CHNS Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is based on the Pregl-Dumas method, which involves high-temperature combustion.[7] Modern automated CHNS analyzers provide rapid and reliable results.[7][8]

Objective: To experimentally determine the C, H, and N mass percentages in a sample of **5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol**.

Instrumentation: Automated CHNS Elemental Analyzer.

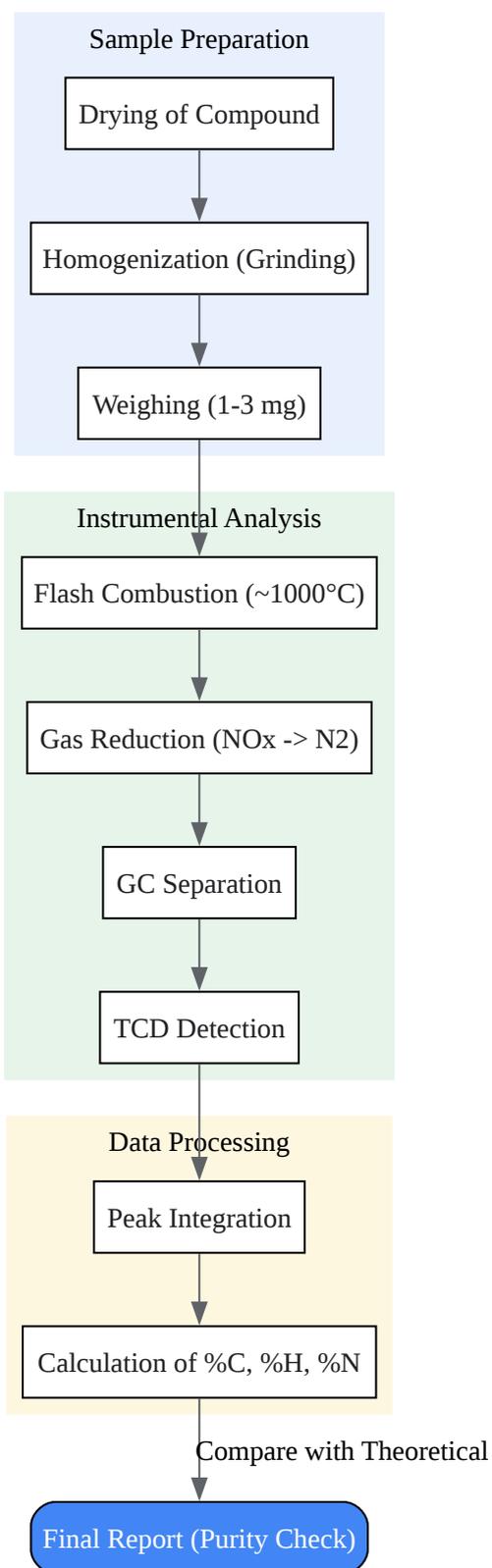
Step-by-Step Methodology:

- Sample Preparation:
 - Rationale: Homogeneity is critical for a representative analysis of the bulk material. Any impurities, including residual solvents, will lead to inaccurate results.
 - Procedure: Ensure the synthesized compound is a finely ground, homogenous powder. The sample must be thoroughly dried under a high vacuum to remove any residual solvents or water.
- Weighing the Sample:
 - Rationale: The final elemental percentages are calculated relative to the initial sample mass, making accurate weighing the most critical step.^[1]
 - Procedure: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a tin or silver capsule. Record the weight with maximum precision.
- Combustion:
 - Rationale: The sample is subjected to "flash combustion" at a very high temperature (typically 900-1000°C) in an oxygen-rich environment.^[7] This process ensures the complete conversion of the organic material into its constituent elemental gases.
 - Procedure: The sealed capsule is dropped into the combustion furnace of the analyzer. The tin capsule promotes a rapid, complete combustion.
 - Carbon (C) → Carbon Dioxide (CO₂)
 - Hydrogen (H) → Water (H₂O)
 - Nitrogen (N) → Nitrogen Gas/Oxides (N₂/NO_x)
- Reduction and Gas Separation:

- Rationale: The combustion products pass through a reduction furnace (containing copper) to convert any nitrogen oxides (NO_x) to elemental nitrogen (N₂). The resulting mixture of CO₂, H₂O, and N₂ is then separated.
- Procedure: The gas mixture is swept by a helium carrier gas through a chromatographic column that separates the individual gases based on their chemical properties.^[7]
- Detection and Quantification:
 - Rationale: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD's response is proportional to the concentration of the analyte gas.
 - Procedure: The detector generates a signal for each gas. The instrument's software integrates the area under each peak to quantify the amount of N₂, CO₂, and H₂O.
- Data Analysis and Validation:
 - Rationale: To ensure accuracy, the instrument is calibrated using a certified organic standard with a known elemental composition, such as acetanilide. The experimental results of the unknown sample are then compared to its theoretical values.
 - Procedure: The software calculates the mass percentages of C, H, and N based on the initial sample weight and the detector's response. For a compound to be considered pure, the experimental values should be within ±0.4% of the theoretical values.

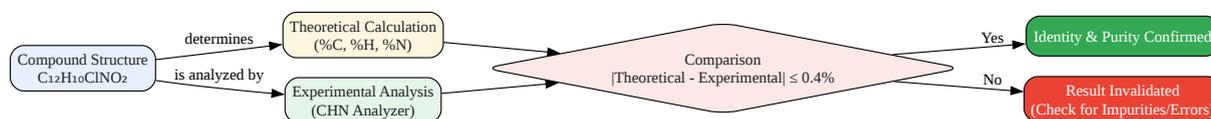
Visualization of Workflows and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical framework for validation.



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Caption: Experimental workflow for CHN elemental analysis.



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Caption: Logical framework for compound validation via elemental analysis.

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